2-Cyclopropyl-6-oxopiperidine-2-carbonitrile
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Overview
Description
2-Cyclopropyl-6-oxopiperidine-2-carbonitrile is a chemical compound with the molecular formula C9H12N2O It is characterized by a piperidine ring substituted with a cyclopropyl group, a carbonitrile group, and a ketone group
Preparation Methods
The synthesis of 2-Cyclopropyl-6-oxopiperidine-2-carbonitrile typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high purity .
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
2-Cyclopropyl-6-oxopiperidine-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol group.
Substitution: The carbonitrile group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
2-Cyclopropyl-6-oxopiperidine-2-carbonitrile has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Cyclopropyl-6-oxopiperidine-2-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved in these interactions are complex and depend on the specific application being studied .
Comparison with Similar Compounds
2-Cyclopropyl-6-oxopiperidine-2-carbonitrile can be compared with other similar compounds, such as:
- 2-Cyclopropyl-6-oxopiperidine-2-carboxamide
- 2-Cyclopropyl-6-oxopiperidine-2-carboxylic acid
These compounds share structural similarities but differ in their functional groups, leading to variations in their chemical reactivity and biological activities. The unique combination of the cyclopropyl, carbonitrile, and ketone groups in this compound makes it distinct and valuable for specific research applications .
Properties
IUPAC Name |
2-cyclopropyl-6-oxopiperidine-2-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O/c10-6-9(7-3-4-7)5-1-2-8(12)11-9/h7H,1-5H2,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STTKTBXAHBTMAF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC(C1)(C#N)C2CC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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